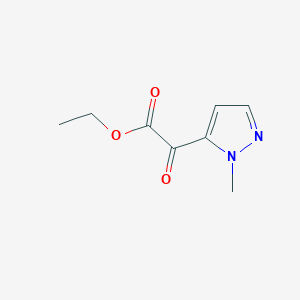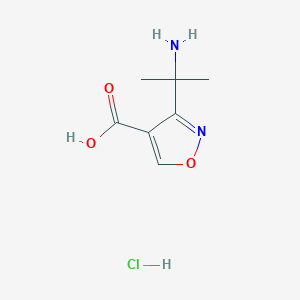
Ethyl 2-(2-methylpyrazol-3-yl)-2-oxoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole derivatives, which “Ethyl 2-(2-methylpyrazol-3-yl)-2-oxoacetate” likely falls under, are known for their diverse pharmacological effects . They have been synthesized and their structures have been verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrazole derivatives are generally synthesized through various methods. For instance, one study reported the synthesis of pyrazole derivatives by intermediate derivatization methods (IDMs) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. While the properties of “this compound” are not available, pyrazole is a weak base, with pKb 11.5 (pKa of the conjugate acid 2.49 at 25 °C) .Scientific Research Applications
1. Chemical Synthesis and Structural Analysis
- Ethyl 2-(2-methylpyrazol-3-yl)-2-oxoacetate and similar compounds are used in chemical synthesis. For instance, a study by Ahmed et al. (2016) described the synthesis and characterization of similar compounds using single-crystal X-ray diffraction analyses. These compounds have potential applications in various fields of chemistry due to their unique structural properties (Ahmed et al., 2016).
2. Pharmacological Research
- In pharmacology, derivatives of this compound are being studied for their potential therapeutic effects. For instance, Chakraborty & Joy (2019) researched secondary metabolites from mollusks, identifying compounds with antioxidant and anti-inflammatory activities, which can have potential pharmaceutical applications (Chakraborty & Joy, 2019).
3. Biochemical and Immunological Studies
- In the field of biochemistry and immunology, studies like those by Kronek et al. (2011) have tested similar compounds for cell cytotoxicity and immunosuppressive effects. These studies are crucial for understanding the biological interactions of these compounds and their potential use in drug delivery and immunobiology (Kronek et al., 2011).
4. Material Science and Catalysis
- Research by Zhu et al. (1996) into methylrhenium trioxide-catalyzed reactions of ethyl diazoacetate, a compound related to this compound, indicates potential applications in material science and catalysis. This study explored how these reactions could be utilized for synthesizing various chemical products (Zhu & Espenson, 1996).
Future Directions
properties
IUPAC Name |
ethyl 2-(2-methylpyrazol-3-yl)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(12)7(11)6-4-5-9-10(6)2/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMUNWKKSMIJQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=NN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[[4-(Aminomethyl)phenyl]amino]-5-chloro-4-pyrimidinyl]amino]-N-methylbenzenesulfonamide](/img/structure/B2591779.png)
![ethyl 4-oxo-4-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butanoate](/img/structure/B2591782.png)


![methyl 5-oxo-5H,11H-isoindolo[2,1-a]quinazoline-2-carboxylate](/img/structure/B2591786.png)
![4-chloro-3-methyl-N-phenethyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2591787.png)

![butyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2591791.png)
![(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2591792.png)




